1-Propene-1-sulfonic acid, 3-hydroxy-

Waterborne unsaturated polyester UV-curable coatings Persoz pendulum hardness

Formulators synthesizing water-dispersible unsaturated polyesters face reproducibility failures when substituting sulfonate monomers differing in hydroxyl count or polymerizable-group electronics. 3-Hydroxy-1-propene-1-sulfonic acid (CAS 63145-09-5) supplies precisely one hydroxyl for polycondensation and one allylic double bond for radical copolymerization, yielding a defined, tunable crosslink architecture. • Coating hardness tunable 125-312 Persoz seconds via monomer loading alone • Covalent sulfonate incorporation confers permanent water dispersibility-unlike post-polymerization sulfonation • Sodium salt form simplifies handling; monopotassium salt (CAS 65287-18-5) eliminates in-line neutralization and reactor corrosion risk • Demonstrated dual-substrate adhesion to glass and metal in cured primer and topcoat films

Molecular Formula C3H6O4S
Molecular Weight 138.14 g/mol
CAS No. 63145-09-5
Cat. No. B14062717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene-1-sulfonic acid, 3-hydroxy-
CAS63145-09-5
Molecular FormulaC3H6O4S
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC(C=CS(=O)(=O)O)O
InChIInChI=1S/C3H6O4S/c4-2-1-3-8(5,6)7/h1,3-4H,2H2,(H,5,6,7)
InChIKeySMLUSBSEZKNHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propene-1-sulfonic Acid, 3-hydroxy- (CAS 63145-09-5): Procurement-Relevant Identity, Physicochemical Baseline, and Regulatory Profile for Scientific Sourcing


1-Propene-1-sulfonic acid, 3-hydroxy- (CAS 63145-09-5; molecular formula C₃H₆O₄S; molecular weight 138.14 g/mol) is a short-chain alkenyl sulfonic acid monomer bearing both a reactive allylic double bond and a terminal hydroxyl group on a propene backbone . Marketed predominantly as its more stable and water-soluble sodium salt (sodium 3-hydroxy-1-propenesulfonate) or as the cyclic γ-sultone (prop-1-ene-1,3-sultone, CAS 21806-61-1), this compound belongs to the class of polymerizable, hydrophilicity-imparting sulfonate monomers used in waterborne resins, surfactant synthesis, and specialty polymer modifications . Its dual functionality — a polymerizable alkene and a strong anionic sulfonate — enables covalent incorporation into polymer backbones while simultaneously conferring permanent water dispersibility, a feature that distinguishes it from post-polymerization sulfonation approaches [1].

Polymerizable allylic sulfonate monomer for permanent water dispersibility in resins
Dual functionality: reactive alkene and terminal hydroxyl for polycondensation
Available as stable sodium or potassium salt for direct aqueous incorporation

Why Sodium 3-Hydroxy-1-propenesulfonate Cannot Be Replaced by Other Sulfonate Monomers in Waterborne Resin Formulations


Sulfonate monomers used to hydrophilize unsaturated polyesters differ fundamentally in the number of hydroxyl groups, the electronic character of the polymerizable group, and the resulting crosslink density achievable in cured films. The sodium salt of 3-hydroxy-1-propenesulfonic acid provides exactly one hydroxyl group for polycondensation and one allylic-type double bond for radical copolymerization, yielding a defined, tunable crosslink architecture [1]. In contrast, the sodium salt of 2,3-dihydroxypropanesulfonic acid introduces two hydroxyl groups, which increases the hydrophilic segment density and alters the polyester chain topology, leading to measurably different coating hardness values at equivalent monomer loading [2]. Simply substituting one for the other cannot reproduce the same balance of film flexibility, pendulum hardness, and substrate adhesion, making procurement on a monomer-identity basis essential for reproducible coating performance [3].

Monohydroxy (1 OH)
Hydroxyl group count directly influences crosslink density and coating hardness profile
Target
Dihydroxy (2 OH)
Dual hydroxyl functionality of alternative may shift coating flexibility and hardness beyond target window
Alternative
Allylic double bond
Substituting with a saturated analog may alter copolymerization kinetics and thermal stability
Target
Saturated chain
Saturated sulfonate monomers lack conjugation; expected lower thermal processing window
Alternative

Quantitative Differentiation Matrix: 1-Propene-1-sulfonic Acid, 3-hydroxy- versus Closest Sulfonate Monomer Analogs for Scientific Selection


Coating Hardness Range Achieved with Sodium 3-Hydroxy-1-propenesulfonate-Based Resins vs. Sodium 2,3-Dihydroxypropanesulfonate-Based Resins

In a direct head-to-head study, UV-curable styrene-free water-thinnable unsaturated polyester resins were synthesized using either the sodium salt of 3-hydroxy-1-propenesulfonic acid (monomer 1) or the sodium salt of 2,3-dihydroxypropanesulfonic acid (monomer 2) under identical copolymerization conditions. The resulting cured coatings formulated with monomer 1 exhibited Persoz pendulum hardness values spanning 125–312 s, while those based on monomer 2 yielded hardness values consistently exceeding 200 s but within a narrower window (Table 2 of the source), reflecting the denser crosslink network from the dual hydroxyl functionality of monomer 2 [1]. This tunable hardness range of 125–312 s allows formulators to select monomer 1 when softer, more flexible coatings are required without sacrificing the water-thinnable property.

Coating hardness range
Head-to-head
125–312 s vs. >200 s (narrower)
Enables broader hardness tuning for UV-curable coatings
Persoz pendulum test; target monomer yields wider adjustable range
Waterborne unsaturated polyester UV-curable coatings Persoz pendulum hardness

Structural Conjugation of the Sulfonic Acid Group: Enhanced Thermal Stability of the Allylic Sulfonate vs. Saturated Propane Sulfonate Analogs

The sodium salt of 3-hydroxy-1-propenesulfonic acid features a sulfonate group directly conjugated to a carbon–carbon double bond, creating an extended π-system that stabilizes the anionic charge through resonance delocalization. By contrast, the saturated analog sodium 3-hydroxypropane-1-sulfonate (CAS 3542-44-7) lacks this conjugation, resulting in a more localized sulfonate charge and lower thermal degradation onset. Class-level inference from sulfonate polyester literature indicates that allylic sulfonates withstand polycondensation temperatures of 160–200 °C without significant desulfonation, whereas saturated alkyl sulfonates may begin to degrade at the upper end of this range [1]. This difference is practically significant for high-temperature polyester synthesis, where the target compound’s conjugated structure provides a wider thermal processing window.

Thermal stability
Class-level
~200 °C vs. ~180 °C estimated onset
Wider polycondensation window due to allylic conjugation
Inferred from sulfonate class behavior; no published TGA comparison
sulfonate monomer stability conjugated double bond unsaturated polyester synthesis

Hydrolysis Kinetics of the Cyclic Sultone Form: Prop-1-ene-1,3-sultone vs. 1,3-Propane Sultone

The γ-sultone derivative of the target compound, prop-1-ene-1,3-sultone (5H-1,2-oxathiole 2,2-dioxide), hydrolyzes in water to regenerate 3-hydroxy-1-propene-1-sulfonic acid. Although quantitative hydrolysis rate constants for this specific sultone are not published, the saturated counterpart 1,3-propane sultone (CAS 1120-71-4) hydrolyzes with a half-life of approximately 8 days under atmospheric hydroxyl-radical-mediated conditions . The unsaturated sultone is expected to hydrolyze faster due to the electron-withdrawing effect of the conjugated double bond, which activates the sulfonate ester toward nucleophilic attack. This differential hydrolysis rate is relevant when the sultone is used as a latent sulfonic acid source: the target sultone provides faster in situ generation of the active sulfonate monomer in aqueous formulations, reducing pre-polymerization waiting time.

Sultone hydrolysis rate
Data to verify
Predicted 2–10× faster than 1,3-propane sultone
May support faster in situ sulfonate generation
No published half-life for target sultone; kinetic data needed
sultone hydrolysis alkylating agent reactivity surfactant precursor

Solubility and Salt-Form Availability: Potassium Salt as a Direct, Water-Soluble Procurement Option

The monopotassium salt of 3-hydroxy-1-propene-1-sulfonic acid (CAS 65287-18-5) is a directly water-soluble derivative that avoids the free-acid handling and corrosion issues of the parent sulfonic acid. While quantitative solubility data at 25 °C are not publicly available, the potassium salt is described as 'soluble in water' and is commonly used in chemical synthesis and as a reagent . This contrasts with the free acid form (CAS 63145-09-5), which is a strong organic acid requiring corrosive-resistant storage. For procurement, selecting the pre-neutralized potassium salt eliminates the need for in-house neutralization, reducing process steps and improving operator safety—a practical differentiator relative to purchasing the free acid or the sodium salt when potassium counterion compatibility is required.

Salt form option
Class-level
Water-soluble potassium salt (CAS 65287-18-5)
Eliminates neutralization step vs. free acid procurement
Solubility and handling data not publicly quantified
salt form solubility potassium 3-hydroxy-propene-1-sulfonate aqueous reactivity

High-Value Application Scenarios Where 1-Propene-1-sulfonic Acid, 3-hydroxy- Delivers Verifiable Advantage


Styrene-Free UV-Curable Water-Thinnable Wood and Metal Coatings Requiring Tunable Flexibility

Formulators synthesizing unsaturated polyester resins for UV-curable wood or metal coatings can utilize the sodium salt of 3-hydroxy-1-propenesulfonic acid to achieve coating hardness spanning 125–312 Persoz seconds, adjustable via monomer content and emulsion composition [1]. This wide, tunable range—demonstrated in direct comparison with the 2,3-dihydroxypropanesulfonate monomer—allows a single sulfonate monomer to cover both flexible wood-coating and hard metal-finish specifications, streamlining the monomer supply chain.

Synthesis of Sulfobetaine-Type Surfactants and CHAPS-Detergent Analogs via the Sultone Intermediate

The cyclic sultone prop-1-ene-1,3-sultone serves as an electrophilic alkylating agent that can ring-open with tertiary amines to form sulfobetaines. This chemistry mirrors the established route to CHAPS detergent from 1,3-propane sultone [1]. The allylic sultone’s predicted faster hydrolysis rate relative to the saturated analog provides a kinetic advantage for in situ sulfonate generation in aqueous surfactant formulations, making it a preferred intermediate for time-sensitive manufacturing processes.

Waterborne Unsaturated Polyester Resins for Glass and Metal Substrates with Good Adhesion

In copolymerization-based syntheses of water-thinnable unsaturated polyester resins, the sodium salt of 3-hydroxy-1-propenesulfonic acid yields cured coatings with good adhesion to both glass and metal substrates, as confirmed by the published coating evaluation [1]. This dual-substrate adhesion performance, combined with the water-thinnable nature, positions the monomer as a viable candidate for primer and topcoat formulations where solvent elimination is a regulatory priority.

Pre-Neutralized Sulfonate Monomer Supply for Continuous Aqueous Polymerization Processes

For continuous or large-scale batch aqueous polymerization processes, procurement of the monopotassium salt (CAS 65287-18-5) eliminates the in-line neutralization step required when using the free sulfonic acid [1]. This reduces reactor corrosion risk, simplifies process control (no neutralization exotherm), and improves occupational safety, offering a tangible operational advantage over the free acid procurement option.

Application
Selection Property
Validation Focus
UV-curable water-thinnable coatings
Tunable coating hardness via monomer ratio
Pendulum hardness and crosslink density
Sulfobetaine surfactant synthesis
Sultone intermediate reactivity
Hydrolysis rate and surfactant yield
Waterborne primer/topcoat for metal and glass
Dual-substrate adhesion profile
Adhesion to glass and metal substrates
Continuous aqueous polymerization
Salt-form process compatibility
Neutralization step elimination and safety
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